Ethyl 5-(furan-3-yl)-1,2-oxazole-4-carboxylate
Overview
Description
Ethyl 5-(furan-3-yl)-1,2-oxazole-4-carboxylate is an organic compound that features a furan ring, an oxazole ring, and an ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-(furan-3-yl)-1,2-oxazole-4-carboxylate typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction between a furan derivative and an oxazole precursor in the presence of a suitable catalyst can yield the desired compound. Reaction conditions such as temperature, solvent, and reaction time are crucial for optimizing the yield and purity of the product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale production, ensuring consistent quality, and implementing cost-effective processes.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-(furan-3-yl)-1,2-oxazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan derivatives.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The oxazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring may yield furan-2,5-dicarboxylic acid, while reduction of the ester group may produce the corresponding alcohol .
Scientific Research Applications
Ethyl 5-(furan-3-yl)-1,2-oxazole-4-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: It can be used in the synthesis of polymers and materials with specific properties
Mechanism of Action
The mechanism of action of Ethyl 5-(furan-3-yl)-1,2-oxazole-4-carboxylate involves its interaction with specific molecular targets. The furan and oxazole rings can interact with enzymes or receptors, modulating their activity. The ester group can undergo hydrolysis, releasing the active components that exert biological effects .
Comparison with Similar Compounds
Similar Compounds
2,5-Furandicarboxylic acid: A furan derivative used in the production of renewable polymers.
2,5-Dimethylfuran: Another furan derivative with applications in biofuels.
Furfural: A furan compound used as a precursor in the synthesis of various chemicals
Uniqueness
Ethyl 5-(furan-3-yl)-1,2-oxazole-4-carboxylate is unique due to the presence of both furan and oxazole rings, which confer distinct chemical and biological properties
Properties
IUPAC Name |
ethyl 5-(furan-3-yl)-1,2-oxazole-4-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO4/c1-2-14-10(12)8-5-11-15-9(8)7-3-4-13-6-7/h3-6H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SITXDQDECAISCE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(ON=C1)C2=COC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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